2-Hydroxyethyl methacrylate phosphate

Descripción

Research Significance and Historical Trajectories in Polymer Science

The significance of HEMA-P in polymer science lies in its ability to introduce specific functionalities into polymer chains. While poly(2-hydroxyethyl methacrylate) (pHEMA) has long been recognized for its favorable properties in biomedical applications, such as high water content and biocompatibility, it often exhibits limited cell adhesion and proliferation. researchgate.netresearchgate.net The incorporation of phosphate-containing monomers like HEMA-P into pHEMA-based hydrogels has been a key strategy to overcome these limitations. researchgate.netrsc.org The phosphate (B84403) groups can interact with calcium ions, promoting mineralization and enhancing the material's suitability for applications like bone tissue engineering. rsc.org

Historically, the development of methacrylate (B99206) polymers has seen a continuous evolution. Early research focused on the synthesis and polymerization of basic methacrylates. However, the demand for materials with tailored properties led to a paradigm shift towards the development of functional monomers. Phosphorus-containing methacrylates, including phosphate and phosphonate (B1237965) derivatives, emerged as a significant area of research due to the unique attributes conferred by the phosphorus atom. rsc.orgrsc.org These monomers have been explored for a wide range of applications, from flame retardants to adhesion promoters for dental and industrial uses. rsc.orgevonik.com

Evolution of Research Paradigms for Methacrylate Phosphate Monomers

The research paradigms for methacrylate phosphate monomers have evolved from simple free-radical polymerization to more advanced and controlled polymerization techniques. Initially, the focus was on copolymerizing these functional monomers with conventional monomers like methyl methacrylate (MMA) to enhance properties such as flame retardancy and adhesion. rsc.org However, these early methods often resulted in polymers with limited control over their architecture and properties.

A significant advancement in this area has been the application of controlled/"living" radical polymerization (LRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org RAFT allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. nih.govdergipark.org.tr This level of control is crucial for designing materials with highly specific functions, such as targeted drug delivery systems or advanced coatings. The ability to synthesize soluble linear polymers of phosphate-containing methacrylates using RAFT has opened up new possibilities for their application in areas like in vitro mineralization. nih.gov

Furthermore, research has also focused on the synthesis of novel methacrylate phosphate monomers with varied chemical structures to fine-tune the properties of the resulting polymers. This includes the development of monomers with different spacer groups between the methacrylate and phosphate moieties, which can influence the flexibility, hydrophilicity, and reactivity of the polymer. researchgate.net

Contemporary Research Challenges and Opportunities

Despite the significant progress in the field of methacrylate phosphate monomers, several research challenges and opportunities remain.

Challenges:

Synthesis and Purification: The synthesis of methacrylate phosphate monomers can be challenging, and purification to remove impurities that may affect polymerization and final properties is crucial. For instance, the presence of diene cross-linkable monomers as impurities can lead to the formation of insoluble, cross-linked polymers. nih.gov

Hydrolytic Stability: While generally more stable than other esters, the phosphate group can be susceptible to hydrolysis under certain conditions, which can impact the long-term performance of the material, particularly in aqueous environments. rsc.org

Controlled Polymerization: While techniques like RAFT have shown great promise, optimizing the conditions for the controlled polymerization of acidic monomers like HEMA-P without protecting the acid group can be complex. researchgate.net

Opportunities:

Advanced Biomedical Applications: There are significant opportunities for the use of HEMA-P in creating sophisticated biomedical materials. This includes the development of hydrogels for tissue engineering with enhanced cell adhesion and mineralization capabilities, as well as stimuli-responsive drug delivery systems. researchgate.netrsc.org

High-Performance Adhesives and Coatings: The excellent adhesion-promoting properties of HEMA-P can be further exploited in the formulation of high-performance, durable adhesives and anti-corrosion coatings for a variety of substrates, including metals and minerals. evonik.comevonik.com

Environmentally Friendly Flame Retardants: HEMA-P offers a non-halogenated alternative for flame retardant applications. Research into the synthesis of highly efficient, water-resistant poly(2-hydroxyethyl methacrylate phosphate) (PHEMAP) flame retardants presents a promising avenue for developing safer and more sustainable materials. acs.org

Multifunctional Materials: The ability to copolymerize HEMA-P with other functional monomers opens up possibilities for creating multifunctional materials with a combination of desirable properties, such as antimicrobial activity, self-healing capabilities, and tailored mechanical responses.

Detailed Research Findings

The incorporation of HEMA-P into polymer systems has been shown to significantly influence their material properties. The following tables summarize key research findings on the impact of HEMA-P on polymer characteristics.

Interactive Data Table: Effect of HEMA-P on Polymer Properties

| Property | Polymer System | HEMA-P Concentration | Observation | Reference |

| Adhesion Strength | 2K Methacrylate-based Structural Adhesive | 5 wt% | Shear strength on steel substrates tripled compared to the formulation without HEMA-P. | evonik.com |

| Corrosion Resistance | Acrylic Emulsion | 7 wt% | Panels coated with the HEMA-P containing emulsion withstood corrosion for up to 168 hours in a saltwater immersion test. | evonik.com |

| Glass Transition Temperature (Tg) | p(HEMA/EGMP) Copolymers | Increasing EGMP (HEMA-P) content | Tg increased from 112 °C to 128 °C with increasing EGMP content. | rsc.org |

| Equilibrium Water Content (EWC) | p(HEMA/EGMP) Hydrogels | Increasing EGMP (HEMA-P) content | EWC was found to be dependent on the amount of EGMP present in the hydrogel. | rsc.org |

| Wettability | Fluorinated-phosphonic acid methacrylates on stainless steel | N/A | Contact angles as high as 128° were recorded for some copolymer functionalized surfaces. | nih.gov |

Interactive Data Table: Influence of HEMA Concentration on Adhesive Resin Properties

| HEMA Concentration | Degree of Conversion (%) (40s light activation) | Ultimate Tensile Strength (MPa) | Water Sorption (µg/mm³) | Solubility (µg/mm³) | Reference |

| 0% (Control) | - | 85.4 (±6.0) | 44.3 (±5.8) | 3.8 (±0.2) | researchgate.net |

| 15% | - | 81.1 (±6.4) | 74.7 (±9.6) | 8.2 (±0.4) | researchgate.net |

| 30% | Decrease of 30% compared to control | 66.6 (±9.4) | 119.2 (±8.8) | 18.3 (±3.1) | researchgate.net |

| 50% | Decrease of 61% compared to control | 52.3 (±8.4) | 174.1 (±21.0) | 35.6 (±4.0) | researchgate.net |

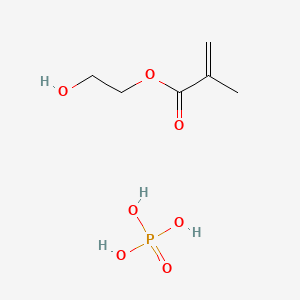

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLZHVHESHDZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

503550-05-8, 24599-21-1 (monomer) | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503550-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

228.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52628-03-2 | |

| Record name | Methacryloyloxyethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics for Hema P

Established Synthetic Routes and Reaction Pathways

Several established routes exist for the synthesis of HEMA-P and related phosphate-containing polymers, each with distinct mechanisms and outcomes.

Direct esterification is a primary method for synthesizing HEMA-P, involving the reaction of 2-hydroxyethyl methacrylate (B99206) (HEMA) with phosphoric acid. smolecule.com This process is analogous to the esterification of carboxylic acids, where the hydroxyl group of the alcohol (HEMA) reacts with the acid (phosphoric acid) to form an ester and water. google.comsciencemadness.org The reaction can be catalyzed, often by another strong acid like sulfuric acid, to increase the reaction rate. sciencemadness.org A key challenge in this process is the removal of water, the byproduct of the reaction, to drive the equilibrium towards the formation of the phosphate (B84403) ester. google.com The reaction typically requires heating to proceed effectively. google.com The direct reaction of HEMA with phosphoric acid can result in a mixture of mono-, di-, and tri-substituted phosphate esters, depending on the stoichiometry and reaction conditions. food.gov.uk

Transesterification is an alternative pathway for synthesizing phosphate esters. masterorganicchemistry.comorganic-chemistry.org This method involves the conversion of one ester into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com In the context of HEMA-P synthesis, a pre-existing phosphate ester (e.g., a simple alkyl phosphate) would be reacted with 2-hydroxyethyl methacrylate. The HEMA displaces the alcohol from the initial ester, forming the more complex HEMA-P. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, a basic catalyst like sodium ethoxide can be used, where the reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The process is reversible, and driving the reaction to completion often requires removing the displaced alcohol, for example, by distillation. youtube.com It has been noted that transesterification can also be an undesirable side reaction during the polymerization of HEMA in alcohol solvents, where the solvent itself reacts with the monomer. rsc.org

Ring-Opening Polymerization (ROP) is a powerful technique for creating polymers with phosphorus integrated directly into the polymer backbone, known as polyphosphoesters (PPEs). nih.govmdpi.com This route does not synthesize the HEMA-P monomer itself but rather uses cyclic phosphate monomers as precursors to build phosphate-containing macromolecules. researchgate.net

The process begins with the synthesis of strained cyclic phosphate monomers, such as five-membered dioxaphospholane oxides. mdpi.comacs.org These cyclic monomers can then be polymerized through ROP, initiated by metallic catalysts like stannous octoate or organic bases such as 1,8-Diazabicycloundec-7-ene (DBU). nih.govacs.org This method allows for the controlled synthesis of well-defined, functional, and often biodegradable polymers. mdpi.com The high reactivity of strained five-membered rings makes them particularly suitable for this type of polymerization. mdpi.com Heteroleptic BHT-alkoxy magnesium complexes have also been identified as effective and versatile catalysts for the ROP of various cyclic ethylene (B1197577) phosphate monomers, enabling fast and controlled polymerization. rsc.org

Catalytic Systems and Their Influence on Yield and Purity

The choice of catalyst is paramount in the synthesis of HEMA-P and its precursors, as it directly influences reaction rate, selectivity, and the purity of the final product.

For the direct synthesis of HEMA-P with a high monoester content, supported polyoxometalate catalysts have been developed. One such system uses phosphotungstic acid supported on activated carbon. This catalyst, when used with phosphorus pentoxide as the phosphorylating agent in the esterification of HEMA, can achieve a monoester selectivity of over 90%. google.com The solid nature of the supported catalyst also facilitates easy separation and potential reuse. google.com

In the synthesis of the HEMA monomer itself—a key starting material for HEMA-P—various catalysts are employed. These include trivalent iron compounds (e.g., iron chloride), chromium compounds, and organoiron compounds. google.comgoogle.com Fixing these catalysts onto a carrier can improve their utility and reusability. google.com For instance, a magnetic zeolite molecular sieve has been used as a recyclable catalyst for the reaction between methacrylic acid and ethylene oxide to produce HEMA, achieving yields above 97%. google.com

In the context of creating phosphate-containing polymers via ROP, catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and magnesium-based coordination catalysts have been shown to be highly active, even at low temperatures. mdpi.com The selection of the catalyst can determine the structure of the resulting polymer; for example, TBD can lead to highly branched polymers, whereas certain magnesium catalysts produce mainly linear chains. mdpi.com

Table 1: Catalytic Systems in HEMA-P and Precursor Synthesis

| Synthetic Route | Catalyst Type | Specific Example(s) | Effect on Yield and Purity | Source(s) |

|---|---|---|---|---|

| Direct Esterification of HEMA | Supported Polyoxometalate | Phosphotungstic acid on activated carbon | Increases esterification rate and monoester selectivity (>90%) | google.com |

| HEMA Monomer Synthesis | Trivalent Iron/Chromium Compounds | Iron chloride, Chromic anhydride | Catalyzes reaction of methacrylic acid and ethylene oxide | google.com |

| HEMA Monomer Synthesis | Zeolite Molecular Sieve | Magnetic zeolite molecular sieve | Allows for catalyst recycling, high yield (>97%) | google.com |

| ROP of Cyclic Phosphates | Organic Base | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Can produce highly branched polymers | mdpi.com |

| ROP of Cyclic Phosphates | Coordination Catalyst | Heteroleptic BHT-alkoxy magnesium complexes | Allows for fast, controlled polymerization to form linear polymers | mdpi.comrsc.org |

Optimization of Reaction Parameters for Synthesis

To maximize the yield and purity of HEMA-P, careful optimization of reaction parameters is essential. Key parameters include temperature, reaction time, and the molar ratio of reactants.

In the synthesis of HEMA from methacrylic acid and ethylene oxide, a common precursor reaction, the temperature is typically controlled in a narrow range of 65–70°C, with a reaction time of 2–3 hours. google.com For hydrogel synthesis involving HEMA, temperatures are generally kept below 70°C to prevent undesirable exothermic effects and significant solvent evaporation. nih.gov The molar ratio of reactants is also critical; in the synthesis of HEMA, a slight excess of methacrylic acid relative to ethylene oxide (e.g., a molar ratio of 1.01-1.05 to 1) is often used. google.com

For direct esterification of phosphoric acid, the reaction temperature must be sufficient to remove the water of reaction, often rising to over 160°C. google.com The duration of the reaction is also a key factor, with reactions running for several hours to ensure completion. google.com The pressure can also be a controlling parameter; studies on HEMA polymerization have shown that applying high pressure (e.g., 0.7 GPa) can influence the reaction kinetics, though this is less common for monomer synthesis. researchgate.net

Purity Challenges and Impurity Characterization in Monomer Synthesis

A significant challenge in the synthesis of HEMA-P is achieving high purity and minimizing the presence of impurities. These impurities can arise from starting materials, side reactions, or degradation products. food.gov.ukkymos.com

In the production of HEMA-P, impurities are often residuals of the starting substances. food.gov.uk Since HEMA-P is frequently sold as a mixture and not isolated as a pure compound, these starting materials, such as 2-hydroxyethyl methacrylate (HEMA) and phosphoric acid, can remain in the final product. food.gov.uk The synthesis of HEMA itself can introduce impurities like ethylene glycol dimethacrylate (EGDMA) and methacrylic acid, which can then carry over into the HEMA-P synthesis. researchgate.netatamanchemicals.com EGDMA is a particularly notable impurity as it can act as a crosslinking agent during subsequent polymerization. atamanchemicals.com

The characterization of these impurities is a critical step for quality control. This process, known as impurity profiling, involves detecting, isolating, and identifying any component that is not the desired product. kymos.comchemass.si According to regulatory guidelines, any impurity present at a level above 0.1% must typically be identified and characterized. kymos.com

A range of analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a primary method for separating and quantifying impurities. chemass.si For structural elucidation of unknown impurities, preparative chromatography is used to isolate sufficient quantities of the substance for analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). acs.orgchemass.si

Table 2: Common Impurities and Characterization Techniques

| Impurity | Source | Characterization Technique(s) | Source(s) |

|---|---|---|---|

| Residual Starting Materials | Incomplete reaction during synthesis | Chromatography (HPLC), Spectroscopy (NMR, FTIR) | food.gov.ukkymos.com |

| 2-Hydroxyethyl methacrylate (HEMA) | Unreacted starting material | Chromatography (HPLC) | food.gov.uk |

| Ethylene glycol dimethacrylate (EGDMA) | Side reaction in HEMA synthesis | Chromatography, Spectroscopy | researchgate.netatamanchemicals.com |

| Methacrylic acid | Unreacted starting material in HEMA synthesis | Chromatography (HPLC) | researchgate.net |

| Substituted diphosphates | Side reaction during esterification | Mass Spectrometry, NMR | food.gov.uk |

Polymerization Mechanisms and Network Architectures of Hema P

Radical Polymerization Characteristics and Initiation Systems

Like its parent monomer, 2-hydroxyethyl methacrylate (B99206) (HEMA), HEMA-P readily undergoes radical polymerization. jamorin.com This process can be initiated by various systems that generate free radicals, which then attack the carbon-carbon double bond of the methacrylate group, initiating a chain-growth process.

Common initiation systems include:

Redox Initiation: This method employs a pair of oxidizing and reducing agents to generate radicals at ambient temperatures. A common system for related methacrylate polymerization is benzoyl peroxide (BPO) as an accelerator paired with a substituted amine as an initiator. researchgate.net Another redox pair used for HEMA-based hydrogel synthesis is ammonium (B1175870) persulfate (APS) and ascorbic acid (AsA). psu.edu

Thermal Initiation: Thermally labile compounds, such as azobisisobutyronitrile (AIBN), are frequently used. When heated, these molecules decompose to form radicals that initiate polymerization. researchgate.netrsc.org

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been employed for HEMA to produce polymers with controlled molecular weights and low polydispersity. cmu.eduresearchgate.net These methods allow for the synthesis of well-defined polymer architectures, such as block copolymers. ATRP of HEMA has been successfully conducted at temperatures around 50°C using a copper chloride catalyst and an alkyl bromide initiator in a mixed solvent system. cmu.edu

Photopolymerization uses light energy to activate a photoinitiator, which then generates the radicals needed for polymerization. This technique offers spatial and temporal control over the polymerization process.

Key research findings include:

Initiator Systems: The phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) photoinitiator has been used to study the kinetics of HEMA photopolymerization using Raman spectroscopy. nih.gov In aqueous solutions, a system of riboflavin (B1680620) and triethanolamine (B1662121) can initiate HEMA polymerization, with the initial rate following apparent first-order kinetics and increasing with pH. nih.gov Visible light (385 nm) has also been used to initiate controlled surface grafting polymerization of HEMA from surfaces functionalized with isopropylthioxanthone (B1242530) (ITX) as a photoinitiator. rsc.org

Kinetics and Conversion: The kinetics of photopolymerization are complex, often involving an autoaccelerated reaction phase. acs.org Studies using photo-differential scanning calorimetry (photo-DSC) have shown that monomer conversion can range from 40% to 100%, depending on the monomer's structure and functionality. acs.org In the photopolymerization of HEMA initiated by the riboflavin/triethanolamine system, second-order rate constants were found to be in the range of 2.36 to 8.67 × 10⁻² M⁻¹ s⁻¹ at a pH of 6.0–9.0. nih.gov The effect of UV light intensity has also been investigated, showing that at low intensities (below 1 mW/cm²), primary radical termination is the dominant pathway. nih.gov

| Initiator System | Light Source | Key Findings | Reference |

|---|---|---|---|

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | UV Light | Kinetics followed by Raman spectroscopy; primary radical termination is dominant at low light intensities. | nih.gov |

| Riboflavin/Triethanolamine | Visible Light | Polymerization in aqueous solution follows apparent first-order kinetics; rate increases with pH. | nih.gov |

| Isopropylthioxanthone (ITX) | Visible Light (385 nm) | Used for controlled surface-initiated polymerization; polymer layer thickness depends linearly on irradiation time. | rsc.org |

Thermal polymerization is initiated by the decomposition of a thermal initiator at elevated temperatures. Differential Scanning Calorimetry (DSC) is a common technique used to monitor the heat released during the exothermic polymerization reaction, allowing for the study of its kinetics. mdpi.com

Research in this area has shown:

Initiators and Conditions: Azo-compounds like AIBN are standard thermal initiators used for the polymerization of methacrylate monomers, including those with phosphate (B84403) groups. rsc.org Polymerizations are often carried out in solution or bulk at temperatures typically ranging from 50 to 80°C. rsc.orgmdpi.com

External Field Effects: An interesting study demonstrated that applying a high direct current (DC) electric field during the thermally-induced free-radical polymerization of HEMA (initiated by AIBN) resulted in the formation of charged macromolecules with significantly reduced molecular weight (Mn ≈ 41–58 kg mol⁻¹) and low to moderate dispersity (Đ ∼ 1.1–1.3). rsc.org

| Initiator | Temperature Range | System/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | 57–60°C | Bulk copolymerization with methyl methacrylate. | Unsuccessful for bulk homopolymerization of a related phosphonic acid monomer. | rsc.org |

| Azobisisobutyronitrile (AIBN) | 70°C | Solution copolymerization in THF or DMF. | Successful synthesis of copolymers. | rsc.org |

| Not specified (radical initiator) | 50–80°C | Bulk polymerization monitored by DSC. | Kinetic models developed to account for diffusion-controlled phenomena. | mdpi.com |

| Azobisisobutyronitrile (AIBN) | Not specified | Bulk polymerization supported by a high DC electric field. | Produced charged polymers with reduced molecular weight and low dispersity. | rsc.org |

High-energy radiation can be used to initiate polymerization, often without the need for chemical initiators. This method can be used for bulk polymerization or for grafting monomers onto existing polymer substrates.

Examples include:

Gamma Radiation: Graft copolymerization of HEMA onto polypropylene (B1209903) monofilaments has been achieved using a simultaneous gamma radiation technique from a ⁶⁰Co source. capes.gov.br The degree of grafting was found to increase with higher monomer concentration. For a constant total dose, a low dose rate resulted in higher graft levels. capes.gov.br

Shock Wave Compression: Laser-driven shock wave compression has been shown to initiate the radical polymerization of pure HEMA without any additives. rsc.org Peak shock-wave pressures between 2 and 5.5 GPa were sufficient to trigger the formation of oligomers. rsc.org

Polymerization in Solution and Bulk Systems

The polymerization of HEMA-P can be performed under different conditions, primarily in solution or in bulk.

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent. This helps to control the reaction viscosity and dissipate the heat generated during polymerization. For HEMA and its derivatives, various solvents have been used, including aqueous solutions, dimethylformamide (DMF), and mixtures of methyl ethyl ketone (MEK) and 1-propanol (B7761284). cmu.edunih.govmdpi.com The choice of solvent can influence polymerization kinetics; for instance, polymerization of HEMA in polar solvents like DMF can lead to different reaction rates compared to bulk polymerization due to interactions like hydrogen bonding. mdpi.com

Bulk Polymerization: This involves polymerizing the monomer in the absence of a solvent. researchgate.netmdpi.com While it produces a purer polymer, bulk redox polymerization of monomers like HEMA can be highly exothermic and difficult to control. researchgate.net The in situ bulk radical polymerization of HEMA has been extensively studied using DSC to track the reaction kinetics from the initial stages through to high conversion. mdpi.com

Suspension Polymerization: This heterogeneous technique has been used to prepare spherical, highly porous beads of poly(HEMA). The process involves suspending monomer droplets in a non-miscible liquid (e.g., concentrated NaCl solution) with a stabilizer. nih.gov

Copolymerization with Other Monomers: Structural and Mechanistic Aspects

HEMA-P is frequently copolymerized with other monomers to create materials with tailored properties that combine the attributes of each component. psu.edursc.orgrsc.org The phosphate group of HEMA-P can impart properties like improved adhesion, flame retardancy, and enhanced biocompatibility to the resulting copolymer. kowachemical.comacs.org

Copolymerization is typically achieved via free-radical methods, incorporating comonomers such as:

Methyl methacrylate (MMA) rsc.org

Ethylene (B1197577) glycol dimethacrylate (EGDMA) as a cross-linking agent psu.edu

Methacrylic acid (MAA) nih.gov

N-vinyl-2-pyrrolidone researchgate.net

2-Chloroquinyl methacrylate (CQMA) nih.gov

The incorporation of phosphate-containing monomers like HEMA-P into a crosslinked poly(HEMA) hydrogel network has been shown to significantly alter the material's properties. rsc.org

The molar ratio of HEMA-P to its comonomer(s) in the initial feed is a critical parameter that directly influences the composition and, consequently, the final properties of the polymer.

Studies have demonstrated that:

In the copolymerization of HEMA with Ethylene glycol methacrylate phosphate (EGMP) , the properties of the resulting hydrogel are directly correlated to the amount of EGMP incorporated. psu.edursc.org Increasing the concentration of the phosphate-containing monomer leads to a higher degree of hydration (swelling) and an increase in the glass transition temperature (Tg) of the copolymer network. psu.edursc.org

When copolymerizing HEMA with methacrylic acid (MAA) to create molecularly imprinted polymers, varying the monomer molar ratio was crucial for performance. nih.gov While incorporating HEMA improved the recognition of target molecules in aqueous media, an excessively high HEMA ratio was found to negatively affect the desired interactions. A HEMA:MAA molar ratio of 3:1 was found to be optimal for providing the best specific versus non-specific interactions. nih.gov

In copolymers of HEMA and 2-chloroquinyl methacrylate (CQMA) , the glass transition temperature shifted to lower temperatures as the CQMA content increased. nih.gov The swelling capacity also increased with a higher amount of CQMA in the copolymer up to a certain limit. nih.gov

| Comonomers | Ratio Studied (Molar or Weight) | Impact on Polymer Properties | Reference |

|---|---|---|---|

| HEMA and Ethylene glycol methacrylate phosphate (EGMP) | Varying monomer feed ratios | Increased EGMP content led to increased hydration and higher glass transition temperature (Tg). | psu.edursc.org |

| HEMA and Methacrylic acid (MAA) | Molar ratios from 4:0 to 1:3 (MAA:HEMA) | A 3:1 ratio was found to be optimal for molecular recognition. Too much HEMA had a negative effect. | nih.gov |

| HEMA and 2-Chloroquinyl methacrylate (CQMA) | Varying weight % of CQMA | Increased CQMA content lowered Tg and increased swelling capacity up to a certain point. | nih.gov |

| HEMA and Mono-2-methacryloyloxyethyl phosphate (MOEP) | 3–20 mol% MOEP | Altered the mechanism of water transport in the crosslinked hydrogel. | rsc.org |

Network Formation and Crosslinking Density Analysis

The formation of polymer networks from methacrylate monomers like 2-Hydroxyethyl methacrylate (HEMA) and its phosphate derivatives involves the creation of a three-dimensional structure through chemical crosslinks. These networks are typically synthesized via the copolymerization of the primary monomer with a crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA) or triethylene glycol dimethacrylate (TEGDA). rsc.orgnih.gov The methacrylate group within the HEMA-P molecule allows it to readily participate in free radical polymerization, which is essential for its integration into polymer systems. smolecule.com

The crosslinking density, defined by the concentration of the crosslinking agent, is a critical parameter that dictates the network's physical and mechanical properties. nih.govacs.org An increase in crosslink density generally leads to a more tightly bound network. This structural change has several consequences:

Swelling Behavior : The extent of water absorption, or swelling, is inversely related to the crosslinking density. Networks with a higher concentration of crosslinkers exhibit lower swelling because the polymer chains are more restricted. nih.govacs.org For instance, in poly(HEMA-co-EGDMA) networks, swelling in an artificial cerebrospinal fluid (ACSF) at 37 °C could be tuned from 32% w/w with an 8 mol % crosslinker concentration to 18% w/w with a 16 mol % crosslinker. nih.govacs.org Similarly, studies on copolymers of HEMA and ethylene glycol methacrylate phosphate (EGMP) show that the degree of hydration is directly correlated to the amount of the hydrophilic, ionizable EGMP incorporated into the network. psu.edu

Glass Transition Temperature (Tg) : The Tg, which marks the transition from a glassy to a rubbery state, is also influenced by crosslink density. Generally, a higher crosslink density results in a higher Tg. nih.govacs.org In one study, the Tg of p(HEMA) networks increased from 145 °C to 159 °C as the cross-linker concentration rose. nih.govacs.org Conversely, another study reported a decrease in Tg from 131.8 °C to 110.4 °C as the crosslinker (TEGDA) concentration increased from 1 to 12 mol%. rsc.org The incorporation of EGMP into a pHEMA network was also found to increase the Tg. psu.edu

Mechanical Properties : The mechanical stiffness, or modulus, of the network is directly affected by the crosslink density. At body temperature (37 °C), the storage modulus (E') of p(HEMA) networks increased significantly from 7 MPa to 342 MPa as the cross-link density was raised from 8 mol % to 16 mol %. nih.gov This demonstrates that a higher degree of crosslinking creates a mechanically more robust material.

Interactive Table: Effect of Crosslinker on p(HEMA) Network Properties

The data in this table is derived from multiple studies and represents illustrative findings.

| Crosslinker Concentration (mol %) | Property | Value | Source |

|---|---|---|---|

| 8 | Swelling in ACSF (% w/w) | 32 | nih.gov, acs.org |

| Storage Modulus (E') at 37°C (MPa) | 7 | nih.gov | |

| 12 | Swelling in ACSF (% w/w) | - | - |

| Storage Modulus (E') at 37°C (MPa) | 98 | nih.gov | |

| 16 | Swelling in ACSF (% w/w) | 18 | nih.gov, acs.org |

| Storage Modulus (E') at 37°C (MPa) | 342 | nih.gov |

Advanced Polymerization Techniques: Controlled Radical Polymerization (CRP) Applications

Controlled/"living" radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and functionality, which is a significant advantage over conventional free-radical polymerization. researchgate.netdergipark.org.tr These methods, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly valuable for functional monomers like HEMA and its phosphate derivatives. researchgate.netcmu.edu

RAFT Polymerization of HEMA-P Systems

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers under mild reaction conditions. researchgate.netdergipark.org.tr It has been successfully used for the polymerization of phosphate-containing methacrylate monomers like 2-(methacryloyloxy)ethyl phosphate (MOEP), another name for HEMA-P. rsc.org The polymerization of HEMA and its derivatives via RAFT is typically conducted using a chain transfer agent (RAFT agent), such as 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid (DDMAT) or cumyl dithiobenzoate (CDB), and a radical initiator like 4,4′-azobis(4-cyanovaleric acid) (ACVA). dergipark.org.trrsc.orgnih.gov

Key findings from RAFT polymerization of HEMA-based systems include:

Controlled Synthesis : RAFT allows for the synthesis of polymers with a linear evolution of molecular weight with monomer conversion and low polydispersity, indicating controlled chain growth. researchgate.netdergipark.org.tr

Block Copolymer Formation : The technique is well-suited for creating block copolymers. For example, a salt-tolerant water-soluble block of poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC) has been chain-extended with HEMA to form PMPC-PHEMA diblock copolymers. nih.gov

Polymerization-Induced Self-Assembly (PISA) : RAFT polymerization of HEMA has been employed in PISA formulations. nih.govnih.govresearchgate.net In aqueous dispersion polymerization, growing water-insoluble PHEMA chains can self-assemble into nanoparticles, with morphologies (spheres, worms, or vesicles) that can be controlled by reaction parameters. nih.gov

Effect of Reaction Conditions : The polymerization rate can be significantly influenced by additives. In the RAFT aqueous polymerization of HEMA, increasing the NaCl concentration was found to accelerate the rate of polymerization. nih.gov For instance, achieving ≥99% HEMA conversion for a PMPC₂₆-PHEMA₈₀₀ synthesis required 6 hours without salt, but only 55 minutes in the presence of 3 M NaCl. nih.gov

Interactive Table: Example Conditions for RAFT Polymerization of HEMA

| Parameter | Condition | Source |

|---|---|---|

| Monomer | 2-Hydroxyethyl methacrylate (HEMA) | nih.gov, dergipark.org.tr |

| RAFT Agent | DDMAT or PMPC Macro-CTA | nih.gov, dergipark.org.tr |

| Initiator | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | nih.gov, dergipark.org.tr |

| Solvent | Methanol (B129727)/Water or Water with NaCl | nih.gov, dergipark.org.tr |

| Temperature | Room Temperature or 70°C | nih.gov, dergipark.org.tr |

ATRP of HEMA-P Systems

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method for synthesizing well-defined polymers from a wide variety of monomers, including functional methacrylates like HEMA. cmu.edu Due to the labile proton on the hydroxyl group, direct polymerization of HEMA via anionic methods is not feasible, making ATRP an attractive alternative for producing polymers with controlled molecular weight and low polydispersity. cmu.edu

Successful ATRP of HEMA requires careful optimization of reaction conditions:

Catalyst System : Copper-based catalysts are commonly used. A typical system involves a copper(I) halide (e.g., CuCl or CuBr) complexed with a ligand, such as 2,2′-bipyridine (bpy) or its derivatives. cmu.educmu.edursc.org

Initiator : Alkyl halide initiators, such as ethyl 2-bromoisobutyrate (EBiB), are effective for initiating the polymerization. cmu.educmu.edu The ratio of monomer to initiator is varied to target different molecular weights. cmu.edu

Solvent and Temperature : The polymerization is highly exothermic. To control the reaction, it is often performed in solution at reduced temperatures. cmu.edu A mixed solvent system, such as methyl ethyl ketone (MEK) and 1-propanol or methanol/water, has proven effective, with temperatures often set at 50°C or lower. cmu.eduresearchgate.net ATRP of HEMA has been successfully achieved at ambient temperature (20 °C) in methanol or methanol/water mixtures, yielding polymers with polydispersities around 1.1–1.3. researchgate.net

Block Copolymer Synthesis : ATRP allows for the synthesis of well-defined block copolymers. A poly(methyl methacrylate) (pMMA) macroinitiator, for example, can be used to initiate the polymerization of HEMA to form p(MMA-b-HEMA) block copolymers. cmu.edu

Interactive Table: Optimized Conditions for ATRP of HEMA

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | CuCl / 2,2′-bipyridine | cmu.edu, cmu.edu |

| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | cmu.edu, cmu.edu |

| Solvent | Methyl ethyl ketone / 1-propanol (70/30 v/v) | cmu.edu, cmu.edu |

| Temperature | 50°C | cmu.edu, cmu.edu |

| Target Polydispersity (Mw/Mn) | ~1.15 - 1.25 | cmu.edu |

Interfacial Adhesion Mechanisms and Substrate Interactions in Material Systems

Chemical Bonding Mechanisms: Phosphate (B84403) Group Interactions with Inorganic Substrates

The primary chemical adhesion mechanism of 2-Hydroxyethyl methacrylate (B99206) phosphate involves the interaction of its phosphate group with inorganic surfaces. This phosphate moiety can form robust chemical bonds with a range of substrates, including calcium phosphates, metal oxides, and silica-based materials, leading to significantly improved adhesion. evonik.comkowachemical.com

2-Hydroxyethyl methacrylate phosphate demonstrates a strong affinity for calcium-containing substrates like hydroxyapatite (B223615) (HAp), a primary component of tooth enamel and bone. esstechinc.comresearchgate.net The phosphate group in HEMA-P can chemically bond to the calcium ions present in hydroxyapatite. longdom.org This interaction is a form of chemisorption, where the phosphate group of the monomer interacts with the calcium in the hydroxyapatite, potentially forming stable, insoluble calcium-phosphate salts at the interface. longdom.orgnih.gov This process is fundamental in dental applications, where HEMA-P is used in adhesive systems to bond restorative materials to tooth structures. The adsorption mechanism can involve ion exchange, surface complexation with calcium and phosphate groups, and dissolution-precipitation processes. nih.govresearchgate.netmdpi.com The formation of these chemical links contributes to the durability and longevity of the adhesive interface in a wet environment. longdom.org

The phosphate group of HEMA-P is highly effective at bonding to various metal oxides, which are often characterized by a surface layer of oxides and hydroxides. nih.gov

Zirconia: Adhesion to zirconia, a high-strength ceramic used in dental restorations, is a significant application. The phosphate ester group of monomers like HEMA-P can form ionic and hydrogen bonds with the zirconia oxide layer (ZrO₂). hubspotusercontent-na1.netnih.gov The interaction occurs between the P-OH groups of the phosphate monomer and the Zr-OH groups on the zirconia surface, leading to the formation of stable Zr-O-P bonds. nih.gov This chemical bond is crucial for the long-term stability of resin-based cements bonded to zirconia restorations. hubspotusercontent-na1.netnih.gov

Alumina (B75360): Similar to zirconia, alumina (Al₂O₃) surfaces can be effectively bonded using phosphate-containing monomers. The phosphate group reacts with the aluminum oxide surface, forming strong, water-resistant bonds. scispace.com This bonding can be a combination of adhesive binding through condensed phosphates and chemical bonding via reaction with the alumina itself. scispace.comresearchgate.net In some applications, zirconium-modified aluminum phosphate adhesives are used to join alumina components, where the phosphate chemistry is central to achieving high-temperature bond strength. sciopen.com

Titanium: Titanium and its alloys are widely used in medical and dental implants. Their surfaces are typically covered with a stable titanium dioxide (TiO₂) layer. The phosphate group in HEMA-P can form chemical bonds with this oxide layer, promoting adhesion between the titanium implant and bone cements or other restorative materials.

The addition of even small concentrations (e.g., 5 wt%) of HEMA-P can substantially increase the shear strength of adhesives on metal substrates. evonik.com

HEMA-P is also utilized to enhance adhesion to silica (B1680970) (SiO₂) and glass surfaces. evonik.com The mechanism involves the formation of chemical bonds between the phosphate group of the monomer and the silanol (B1196071) (Si-OH) groups present on the surface of silica and glass. google.com This reaction creates a durable link between the substrate and the polymer matrix. In studies involving phosphate glass fibers, treating the fiber surface with HEMA-P was shown to improve the bond strength with a poly(caprolactone) matrix. researchgate.net This improvement is attributed to the chemical interaction facilitated by the phosphate monomer at the interface. researchgate.net

Micromechanical Interlocking and Hybrid Layer Formation

In addition to chemical bonding, this compound plays a vital role in micromechanical interlocking, particularly in dental applications involving dentin. longdom.orgnih.gov This process leads to the formation of a "hybrid layer," a resin-infiltrated zone at the interface of the adhesive and the tooth structure. nih.govslideshare.netlandofsmile.com.tr

The formation process involves the following steps:

Surface Demineralization: An acidic conditioner or a self-etching primer (which may contain acidic monomers like HEMA-P) is applied to the dentin surface. This removes the mineral component (hydroxyapatite) and exposes a network of collagen fibrils. landofsmile.com.tryoutube.com

Monomer Infiltration: HEMA-P, being a hydrophilic monomer with a low molecular weight, effectively penetrates this exposed collagen network and the demineralized intertubular dentin. longdom.orgnih.gov It acts as a carrier, facilitating the diffusion of other, more hydrophobic resin monomers into the intricate, demineralized space. nih.gov

Polymerization: Upon light-curing or chemical initiation, the HEMA-P and other monomers polymerize within the collagen network. This creates a composite structure of resin-reinforced collagen, known as the hybrid layer. nih.govyoutube.com

This hybrid layer provides strong micromechanical retention, sealing the dentin surface and ensuring a durable bond between the tooth and the restorative material. nih.govlandofsmile.com.tr The thickness of this layer is typically a few micrometers. landofsmile.com.tr

Influence of Surface Pre-treatment on Adhesion Performance

The effectiveness of this compound is significantly influenced by the pre-treatment of the substrate surface. Surface treatments are designed to increase surface roughness, enhance surface energy and wettability, and expose reactive sites for chemical bonding. nih.gov

For ceramic and metal oxide surfaces like zirconia, air abrasion with alumina particles (e.g., 30-50 µm) is a common pre-treatment method. nih.gov This process increases the surface area and creates microscopic irregularities, which enhances micromechanical retention. nih.gov More importantly, it cleans the surface and increases its reactivity, allowing for a more effective chemical bond with the phosphate monomer. nih.govmdpi.com

For silica-based surfaces, pre-treatment might involve etching with hydrofluoric acid followed by the application of a silane (B1218182) coupling agent. nih.gov However, for metal oxides, primers containing phosphate monomers like HEMA-P are essential because silane is not effective at bonding to these surfaces. hubspotusercontent-na1.netnih.gov Plasma treatment is another method used to modify surfaces, which can improve the nucleation and growth of polymer coatings and enhance their integration with the substrate. nih.gov Treating phosphate glass fibers with a HEMA solution and curing with UV radiation is a surface treatment that has been shown to improve composite strength. researchgate.net

The following table summarizes the effect of different pre-treatments on adhesion.

| Substrate | Pre-Treatment Method | Purpose of Treatment | Effect on HEMA-P Adhesion |

|---|---|---|---|

| Zirconia/Alumina | Air Abrasion (Al₂O₃ particles) | Increases surface roughness and reactivity. nih.gov | Enhances both micromechanical interlocking and chemical bonding of the phosphate group. nih.govmdpi.com |

| Dentin | Acid Etching (e.g., Phosphoric Acid) | Removes smear layer and demineralizes dentin to expose collagen network. landofsmile.com.tryoutube.com | Creates microporosity for HEMA-P infiltration, leading to hybrid layer formation. longdom.orgnih.gov |

| Glass Fibers | Immersion in HEMA solution and UV curing | Applies a polymer coating to the fiber surface. researchgate.net | Improves compatibility and bond strength with the composite matrix. researchgate.net |

| PDMS (Polydimethylsiloxane) | Air or Oxygen Plasma | Increases surface energy and hydrophilicity. nih.gov | Favors enhanced surface nucleation and better integration of a HEMA-based polymer coating. nih.gov |

Solvent Effects and Diffusion Phenomena in Interfacial Layer Development

Solvents play a critical role in the application and performance of adhesive systems containing this compound. HEMA-P itself is a hydrophilic monomer that is soluble in water and various organic solvents like ethanol (B145695). sinocurechem.com In adhesive formulations, solvents like water, ethanol, or acetone (B3395972) serve multiple functions: they control the viscosity of the adhesive, ensure that all monomer components remain in solution, and facilitate the wetting and penetration of the monomer into the substrate. nih.gov

The presence of water is particularly important for the chemical interaction of acidic phosphate monomers with hydroxyapatite. Water can facilitate the dissociation of the phosphate group (P-OH), which is a necessary first step for its reaction with calcium ions on the HAp surface. nih.gov Studies on the related monomer 10-MDP have shown that without water (e.g., in pure ethanol), the formation of a stable calcium salt layer on HAp is hindered. nih.gov However, an excessive amount of water can also be detrimental, potentially leading to hydrolysis of the ester bonds in the monomer or the resulting polymer, which could compromise the long-term stability of the bond. nih.gov

Diffusion is the physical process that transports the HEMA-P monomer from the bulk adhesive to the substrate interface and, in the case of dentin, into the demineralized collagen network. nih.govmdpi.com The low molecular weight and hydrophilic nature of HEMA enhance its diffusivity, allowing it to effectively penetrate complex topographies. longdom.orgnih.gov The rate of diffusion can be influenced by the solvent used, the concentration of HEMA, and the properties of the substrate. researchgate.net Proper solvent evaporation is also crucial; if solvent is trapped at the interface, it can interfere with polymerization and create voids, weakening the final bond. mdpi.com Research has shown that higher concentrations of HEMA in an adhesive blend can increase water sorption and solubility of the polymerized resin, potentially leading to increased degradation over time. researchgate.netnih.gov

Thermodynamics of Adhesion at Polymer-Substrate Interfaces

The adhesion of a polymer to a substrate is a complex phenomenon governed by a combination of physical and chemical interactions at the interface. The thermodynamic parameters of this interaction, such as the Gibbs free energy of adhesion (ΔG_adh), enthalpy of adhesion (ΔH_adh), and entropy of adhesion (ΔS_adh), provide a fundamental understanding of the spontaneity and nature of the adhesive bond.

A spontaneous and stable adhesion is characterized by a negative Gibbs free energy of adhesion. This is described by the equation:

ΔG_adh = ΔH_adh - TΔS_adh

Where T is the temperature in Kelvin. For adhesion to be favorable, the enthalpy term, which represents the energy released upon the formation of bonds between the polymer and the substrate, is typically negative and large. The entropy term, which relates to the change in disorder at the interface, can be positive or negative depending on the specific system.

While extensive experimental data on the specific thermodynamic parameters for this compound (HEMA-P) are not widely available in the public domain, theoretical and computational studies on similar systems provide valuable insights. For instance, quantum chemistry calculations on the interaction of phosphate groups with metal oxide surfaces, such as titanium, have shown significant binding energies. lidsen.com One study calculated the binding energy of a [Ti(OH)PO4]2- complex to be 2.09 atomic units, indicating a strong, energetically favorable interaction. lidsen.com This suggests that the adhesion of HEMA-P to metal substrates is at least partially driven by the formation of strong chemical bonds between the phosphate moiety and the metal oxide surface layer.

W_a = γ_p + γ_s - γ_ps

Polymers based on 2-hydroxyethyl methacrylate (HEMA) are known to have relatively high surface energies due to the presence of polar hydroxyl groups. The incorporation of the even more polar phosphate group in HEMA-P is expected to further influence the surface energy and, consequently, the work of adhesion.

Detailed Research Findings

Research has demonstrated the practical benefits of incorporating HEMA-P into various polymer systems. These findings underscore the thermodynamic favorability of its interaction with different substrates.

Table 1: Effect of this compound (HEMA-P) on Adhesion to Steel Substrates

| Formulation | HEMA-P Concentration (wt%) | Substrate | Test Method | Adhesion Result | Reference |

| Standard 2K Methacrylate Adhesive | 0 | Steel | Shear Strength | Baseline | evonik.com |

| Standard 2K Methacrylate Adhesive | 5 | Steel | Shear Strength | Tripled compared to baseline | evonik.com |

| Emulsion Coating | 0 | Metal | Cross-cut Test | GT5 (Poor Adhesion) | evonik.com |

| Emulsion Coating | 7 | Metal | Cross-cut Test | GT1 (Superior Adhesion) | evonik.com |

Table 2: Influence of Ethylene (B1197577) Glycol Methacrylate Phosphate (EGMP) Content on Hydrogel Properties

| Copolymer | EGMP Content | Property | Observation | Reference |

| p(HEMA/EGMP) | Increasing | Glass Transition Temperature (Tg) | Increased from 112°C to 128°C | evonik.com |

| p(HEMA/EGMP) | Increasing | Hydration | Direct correlation; increased degree of hydration | researchgate.net |

| p(HEMA/EGMP) | Increasing | Cell Adhesion | Enhanced | evonik.com |

Advanced Material Applications and Composite Development Non Clinical Focus

Integration into Polymer Matrix Composites

HEMA-P is increasingly utilized to enhance the performance of polymer matrix composites by improving the interface between the organic polymer matrix and inorganic fillers.

2-Hydroxyethyl methacrylate (B99206) phosphate (B84403) acts as a coupling agent, a molecule that forms a chemical bridge between two different materials—in this case, an inorganic filler and a polymer matrix. uychem.compsu.edu The phosphate group of HEMA-P can form strong bonds with the surface of inorganic materials like metals, ceramics, and various mineral fillers. uychem.comalfa-chemistry.com This interaction is crucial because inorganic fillers such as carbonates, sulfates, or phosphates can be difficult to coat effectively with some traditional coupling agents like silanes. google.com

Simultaneously, the methacrylate group of HEMA-P is available to co-polymerize with the monomers of the bulk polymer matrix during the curing process. smolecule.com This dual reactivity allows for the creation of a durable, covalent bond across the interface, which enhances the compatibility and adhesion between the two dissimilar phases. psu.eduresearchgate.net This is essential for achieving a homogeneous dispersion of the filler within the polymer and for efficient stress transfer from the matrix to the reinforcing filler. For example, hybrid organic-inorganic nanocomposites prepared by polymerizing 2-hydroxyethyl methacrylate with tetraethoxysilane (TEOS) yield particles with surface methacrylate groups that improve compatibility with resin matrices. researchgate.net

A study on poly(caprolactone) (PCL) matrix composites reinforced with phosphate glass fibers demonstrated the efficacy of 2-hydroxyethyl methacrylate (HEMA) as a surface treatment agent. researchgate.net The treatment improved the interaction between the fibers and the PCL matrix, leading to notable improvements in mechanical performance. researchgate.net

Table 1: Effect of HEMA Surface Treatment on Mechanical Properties of PCL Composites

| Composite Fabrication Method | Property | Improvement with HEMA-Treated Fibers vs. Untreated |

|---|---|---|

| In Situ Polymerization | Bending Strength | 13.8% increase |

| Bending Modulus | 14.0% increase | |

| Compression Molding | Bending Strength | 27.0% increase |

| Bending Modulus | 31.5% increase |

Data sourced from research on poly(caprolactone) composites with HEMA-treated phosphate glass fibers. researchgate.net

Development of Specialized Adhesives and Primers for Diverse Substrates

The adhesive properties of 2-Hydroxyethyl methacrylate phosphate are a direct result of its chemical structure. The phosphate ester group provides strong adhesion to a variety of substrates, particularly inorganic surfaces like metals, glass, and ceramics. alfa-chemistry.comkowachemical.com This has led to its use as a key component in the formulation of specialized adhesives and primers designed for high-performance applications. specialchem.com

As a functional monomer, HEMA-P can be incorporated into polymer systems to promote direct-to-metal adhesion, improve corrosion resistance, and enhance film strength. smolecule.comkowachemical.com Its inclusion in adhesive formulations can reduce the need for extensive surface preparation of the substrate. kowachemical.com For instance, primers containing HEMA-P can be applied to a metal surface to create a receptive layer for a subsequent organic coating. google.com This sequential application has been shown to be more effective at improving adhesion than simply mixing the phosphate monomer into the bulk coating. google.com The phosphate groups bond with the metal surface, while the methacrylate groups anchor the primer to the topcoat, creating a strongly bonded, multi-layer system. google.com

Applications in Surface Modification and Coating Technologies

This compound is used extensively in surface modification and coating technologies to impart specific functionalities to material surfaces. kowachemical.com When applied as a coating or used to treat a surface, HEMA-P can improve properties such as corrosion resistance, adhesion, and wettability. smolecule.comkowachemical.com

In the coatings industry, it is incorporated into formulations for architectural, automotive, and construction applications. smolecule.comkowachemical.com Its presence in a coating formulation enhances film strength and durability. smolecule.com A primary application is in creating protective coatings for metals. A solution of mono (2-hydroxyethyl methacrylate) acid phosphate applied to a metal surface forms a protective layer that inhibits corrosion. google.com This pre-treatment not only protects the metal but also significantly improves the adhesion of subsequently applied organic coatings, such as primers. google.com

The mechanism involves the phosphate groups interacting with the metal oxide layer, while the polymerizable end can be used to graft other polymers or form a cross-linked network, effectively changing the surface chemistry of the substrate. google.commit.edu This versatility allows for the creation of surfaces with tailored properties.

Hydrogel and Polymer Network Formation for Material Science Purposes

Poly(2-hydroxyethyl methacrylate) (PHEMA) is a well-known hydrogel, a cross-linked polymer network that is highly absorbent but insoluble in water. psu.edursc.org The incorporation of the phosphate group from HEMA-P into these networks creates poly(this compound) or p(HEMA-P), a polyelectrolyte hydrogel with distinct properties. psu.edursc.org The pendant phosphate groups are ionizable, making the hydrogel's swelling behavior sensitive to the pH of the surrounding environment. psu.edursc.org

The properties of these hydrogels, such as swelling dynamics, thermal behavior, and mechanical stiffness, can be precisely controlled by adjusting the monomer composition—specifically, the ratio of HEMA to HEMA-P. psu.edursc.org Studies have shown a direct correlation between the concentration of ethylene (B1197577) glycol methacrylate phosphate (EGMP), another name for HEMA-P, and the degree of hydration in the resulting hydrogel. psu.edursc.orgresearchgate.net Increasing the EGMP content also leads to a higher glass transition temperature (Tg), enhancing the stiffness of the network. psu.edursc.org

These hydrogels are of interest in various material science applications, including as separation media, in sensor development, and as smart materials that respond to external stimuli. semanticscholar.org

For many material science applications, such as filtration, catalysis, or as scaffolds for material synthesis, a porous hydrogel architecture is essential. semanticscholar.orgresearchgate.net Porous structures facilitate the transport of molecules and provide a large surface area. researchgate.net

During the polymerization of HEMA in an aqueous medium, a porous structure naturally forms as a result of phase separation, because while the HEMA monomer is water-soluble, the resulting poly(HEMA) is not. semanticscholar.org This process leads to the formation of interconnected pores. The size, morphology, and interconnectivity of these pores can be precisely engineered by controlling several variables:

Monomer Concentration: A significant change in pore structure and size is observed within a narrow range of monomer concentrations. semanticscholar.org

Cross-linker Concentration: The amount of cross-linking agent influences the network density and, consequently, the pore structure. semanticscholar.org

Porogen Addition: The use of porogens—substances that create pores—such as ammonium (B1175870) oxalate (B1200264) or even simple water content, can be used to generate superporous scaffolds with large, continuous pores. nih.gov

Fabrication Method: Techniques like cryogelation (freeze-drying), which involves the sublimation of solvent crystals, can produce highly porous structures with well-interconnected pores. mdpi.comtue.nl

These methods allow for the creation of hydrogels with architectures ranging from typical "cauliflower" morphologies to continuous networks with dispersed, sub-micron pores, making them adaptable for a wide range of non-clinical material science applications. semanticscholar.org

Swelling Dynamics and Water Content Effects

The swelling behavior of hydrogels based on 2-Hydroxyethyl methacrylate (HEMA) and its derivatives, including phosphate-containing monomers, is a critical determinant of their performance in various material applications. The dynamics of water uptake and the resultant equilibrium water content (EWC) are governed by a complex interplay of polymer composition, cross-linking density, and the surrounding environmental conditions such as pH and ionic strength.

Hydrogels derived from HEMA are known for their ability to absorb and retain significant amounts of water without dissolving. matec-conferences.org The hydrophilicity is imparted by the presence of hydroxyl (-OH) groups in the HEMA monomer. matec-conferences.org When a dry HEMA-based polymer matrix is immersed in an aqueous solution, it begins to absorb the solvent, with the water uptake increasing over time until an equilibrium is reached. matec-conferences.org For instance, studies on poly(2-hydroxyethyl methacrylate) (pHEMA) gels have shown that the water fraction in the initial polymerizing mixture (WCIPM) significantly impacts the final properties of the hydrogel. Gels prepared with a WCIPM below 50% tend to be transparent, while those with higher water content become more opaque due to the formation of micron-sized pores. daneshyari.comresearchgate.net

The incorporation of charged or ionizable groups, such as the phosphate group in HEMA-P, introduces pH sensitivity to the swelling behavior. nih.gov For example, hydrogels containing methacrylic acid, which has a carboxylic group, exhibit swelling that is highly dependent on the pH of the surrounding medium. nih.govnih.gov Similarly, phosphate-containing hydrogels show a significant increase in their degree of swelling around neutral pH, where the phosphate groups become ionized, leading to electrostatic repulsion between polymer chains and increased water uptake. acs.org The degree of swelling in these smart hydrogels can be influenced by the concentration of the phosphate monomer, the pH of the polymerization reaction, and the temperature. acs.org

The distribution of water within the hydrogel matrix is not uniform and can be categorized into three states: non-freezable bound water, freezable bound water, and freezable free water. houstonmethodist.org The non-freezable bound water is most influential on the hydrogel's properties. houstonmethodist.org The composition of the hydrogel, such as the ratio of HEMA to other comonomers, directly alters the total hydration and the distribution among these water states. houstonmethodist.org

The dynamic swelling process can sometimes exhibit an "overshooting" phenomenon, where the gel rapidly swells to a maximum volume before deswelling slightly to its final equilibrium state. researchgate.net This effect is attributed to the relaxation of polymer chains and is influenced by factors like temperature and the chemical composition of the gel. researchgate.net

Table 1: Factors Influencing Swelling Dynamics in HEMA-based Hydrogels

| Factor | Effect on Swelling | Description | Citation(s) |

|---|---|---|---|

| Water Content in Polymerizing Mixture (WCIPM) | Influences porosity and transparency. | WCIPM < 50% results in transparent gels; > 50% leads to opaque, porous structures. | daneshyari.comresearchgate.net |

| pH of Medium | Significant for ionizable hydrogels. | Increased ionization of acidic (e.g., phosphate, carboxyl) groups at higher pH leads to increased swelling due to electrostatic repulsion. | nih.govnih.govacs.org |

| Ionic Strength | Affects swelling in salt solutions. | The degree of swelling in salt solutions can vary, with observations showing a trend of CaCl₂ < MgCl₂ < KCl < NaCl for phosphate hydrogels. | acs.org |

| Comonomer Composition | Modulates hydrophilicity and water distribution. | Incorporating more hydrophilic or ionizable comonomers generally increases the equilibrium water content. | houstonmethodist.org |

| Temperature | Can influence swelling kinetics and equilibrium. | Affects polymer chain mobility and can lead to phenomena like the "overshooting" effect during dynamic swelling. | acs.orgresearchgate.net |

Nanocomposite Formulations Incorporating HEMA-P

The integration of nanoparticles into a poly(this compound) (PHEMA-P) matrix allows for the creation of advanced nanocomposites with tailored physical, mechanical, and functional properties. The inherent properties of the PHEMA matrix, such as its hydrophilicity and biocompatibility, are augmented by the unique characteristics of the incorporated nanofillers. Research has extensively explored the use of various nano-additives with HEMA-based polymers, providing a framework for the development of HEMA-P nanocomposites. mdpi.com

Commonly used nanofillers include nanosilica, gold nanoparticles (AuNPs), and clay minerals like montmorillonite (B579905) (MMT). The synthesis of these nanocomposites often involves dispersing the nanoparticles within the HEMA-P monomer solution prior to polymerization. mdpi.com The interaction between the polymer matrix and the nanofiller is crucial for achieving a homogeneous dispersion and enhancing the material's properties. For instance, hydrogen bonding can occur between the hydroxyl groups of HEMA and the surface of nanosilica. mdpi.com

The inclusion of nanoparticles can significantly affect the polymerization kinetics. Studies on PHEMA have shown that adding nano-montmorillonite can slightly enhance the polymerization rate, whereas nano-silica may have an inverse effect. mdpi.com The morphology of the resulting nanocomposite is a key area of investigation, with techniques like X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) used to confirm the dispersion of nanoparticles and the structure of the polymer matrix. mdpi.comnih.gov

One innovative method for creating nanocomposites involves the in-situ synthesis of nanoparticles directly within the hydrogel matrix. For example, gold nanoparticles have been synthesized within 3D-printed HEMA-based resins by immersing the polymer in a gold precursor solution; the polymer itself acts as a reducing agent. nih.gov This technique allows for the selective incorporation of nanoparticles into specific regions of a structured material. nih.gov The resulting nanocomposites exhibit plasmonic properties, making them suitable for optical applications. nih.gov

The development of nanocomposites also extends to creating interpenetrating polymer networks (IPNs), where a second polymer network is formed within the PHEMA matrix. nih.govresearchgate.net This approach, combined with the inclusion of nanofillers like silica (B1680970), can be used to control the material's morphology and release characteristics for various active compounds. nih.govresearchgate.net

Table 2: Examples of HEMA-based Nanocomposite Formulations

| Nanofiller | Polymer Matrix | Synthesis Method | Key Findings / Potential Application | Citation(s) |

|---|---|---|---|---|

| Nanosilica | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Free radical thermal polymerization | Creates a porous structure; can be used to control the release of active compounds. Interaction between nanosilica and PHEMA confirmed by IR spectroscopy. | mdpi.comnih.govresearchgate.net |

| Organically Modified Montmorillonite (OMMT) | PHEMA | In-situ bulk radical polymerization | Enhances the polymerization rate. XRD analysis confirms the morphology of the nanocomposites. | mdpi.com |

| Gold Nanoparticles (AuNPs) | HEMA-based resin | In-situ synthesis by polymeric reduction | AuNPs are well-dispersed within the polymer matrix. The composite exhibits optical properties suitable for wavelength-selective filtering. | nih.gov |

| Silica Nanoparticles with Acidic Polymer Coating | Basic Polymer Matrix | Nanoparticle-filled membrane fabrication | Strong acid-base interactions between functionalized nanoparticles and the matrix lead to high dispersion, improved mechanical strength, and retention stability. | mdpi.com |

Electrically Conductive Composites

Standard HEMA-P polymers are electrical insulators. However, by creating composites with conductive materials, it is possible to fabricate electrically conductive hydrogels (ECHs). These materials merge the desirable hydration characteristics of hydrogels with the electronic properties of conductive polymers, opening up applications in areas like biosensors and flexible electronics. spiedigitallibrary.orgmdpi.com

A primary method for creating these composites involves forming an interpenetrating network of an inherently conductive polymer (ICP), such as polypyrrole (PPy), within a cross-linked HEMA-based hydrogel. spiedigitallibrary.orgnih.gov The process typically involves first swelling the hydrogel with a solution containing the monomer of the conductive polymer (e.g., pyrrole) and then initiating electropolymerization. spiedigitallibrary.orgresearchgate.net This results in a composite material that retains both the hydrophilic nature of the hydrogel and the electroactivity and electronic conductivity of the ICP. spiedigitallibrary.org

The resulting ECHs demonstrate significantly lower impedance compared to the base hydrogel. spiedigitallibrary.orgresearchgate.net For example, composites of PPy within a p(HEMA)-based hydrogel network show low impedance magnitudes of around 100 Ohms, indicating retained electronic conductivity. spiedigitallibrary.org The electrochemical properties can be characterized using techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS). spiedigitallibrary.orgnih.gov These analyses have shown that the composite hydrogels can exhibit enhanced redox switching speeds. spiedigitallibrary.org

The electrical conductivity of these composites can be tailored by adjusting the concentration of the conductive filler. In polymer composites, a phenomenon known as the percolation threshold is observed. Below this critical concentration of filler, the material is an insulator, but once the threshold is reached, the conductivity increases by several orders of magnitude as a continuous conductive network is formed within the polymer matrix. etsmtl.ca For HEMA-based composites, the conductivity is also influenced by the hydration level, as the water content can affect ionic mobility within the gel network.

Recent research has also explored using deep eutectic solvents (DES) instead of water during the synthesis of pHEMA gels. mdpi.com This approach has been shown to produce gels with higher conductivity compared to traditional hydrogels, suggesting a promising route for developing conductive biomaterials. mdpi.com Furthermore, the incorporation of 2D nanomaterials like MXene (Ti₃C₂Tₓ) into polymer matrices has been shown to create transparent and flexible films with significant electrical conductivity at very low filler concentrations. nih.gov

Table 3: Characteristics of HEMA-based Electrically Conductive Composites

| Conductive Component | HEMA-based Matrix | Method of Preparation | Resulting Properties | Citation(s) |

|---|---|---|---|---|

| Polypyrrole (PPy) | Cross-linked p(HEMA) | Electrochemical polymerization of pyrrole (B145914) within the hydrogel. | Retains hydration of hydrogel and electroactivity of PPy; low network impedance (ca. 100 Ohms). | spiedigitallibrary.org |

| Poly(Pyrrole-co-4-(3'-pyrrolyl)butyric acid) | p(HEMA-co-PEGMA-co-HMMA-co-SPMA) | In-situ electropolymerization within the electrode-supported hydrogel. | High electrical conductivity (low impedance) and high thermal stability compared to the pure hydrogel. | nih.govresearchgate.net |

| Carbon Black | General Polymer Matrix | Layer-by-layer assembly. | High loading (>45 wt%) of carbon black results in electrical conductivity of more than 2 S/cm while maintaining flexibility. | grunlan-nanocomposites.com |

| MXene (Ti₃C₂Tₓ) | Copolyamide Matrix | Casting. | Percolation threshold at 0.05 vol. %; conductivity up to 1.4 × 10⁻² S·cm⁻¹ with high transparency and flexibility. | nih.gov |

Spectroscopic and Chromatographic Characterization of Hema P and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation